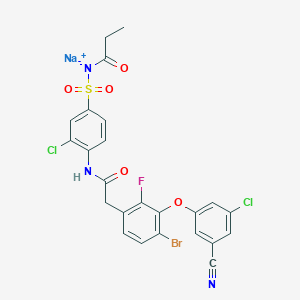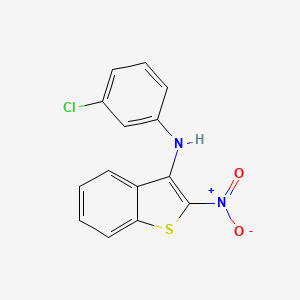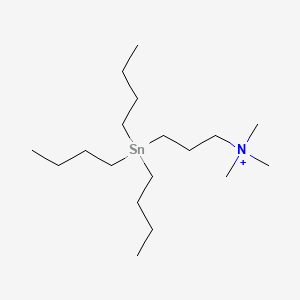
1-Propanaminium, N,N,N-trimethyl-3-(tributylstannyl)-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 294236 is a chemical compound that has garnered attention in various fields of scientific research It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry
Preparation Methods
The synthesis of NSC 294236 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Synthesis: The starting materials are subjected to a series of chemical reactions, including condensation and cyclization, to form the core structure of NSC 294236.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production: On an industrial scale, the production of NSC 294236 may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
NSC 294236 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: NSC 294236 can participate in substitution reactions where functional groups are replaced by other groups, often using catalysts or specific reaction conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to elevated levels. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
NSC 294236 has a wide range of scientific research applications, including:
Chemistry: It is used as
Properties
CAS No. |
51299-80-0 |
|---|---|
Molecular Formula |
C18H42NSn+ |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
trimethyl(3-tributylstannylpropyl)azanium |
InChI |
InChI=1S/C6H15N.3C4H9.Sn/c1-5-6-7(2,3)4;3*1-3-4-2;/h1,5-6H2,2-4H3;3*1,3-4H2,2H3;/q+1;;;; |
InChI Key |
IFJQAJYSPXVXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


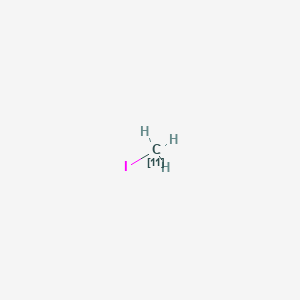

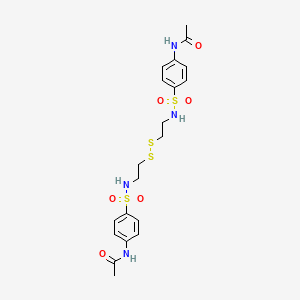


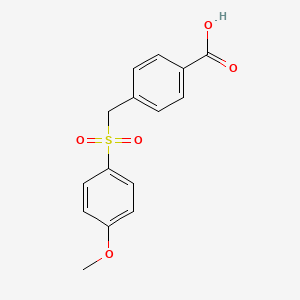
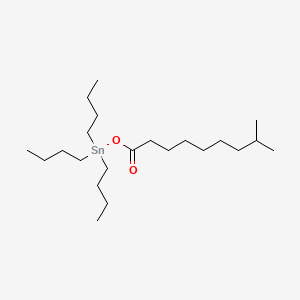
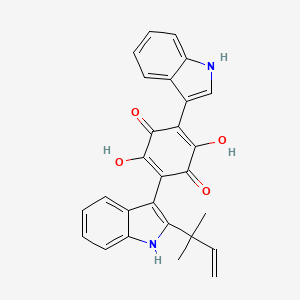

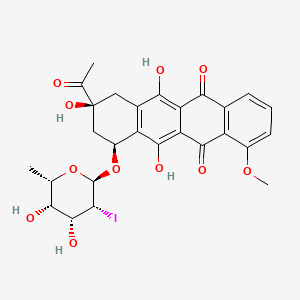
![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)
